4-Methoxy-3-(trifluoromethoxy)benzylamine

Lipophilicity Drug Design Physicochemical Profiling

4-Methoxy-3-(trifluoromethoxy)benzylamine (CAS 1261865-55-7, MFCD18398479) is a disubstituted benzylamine derivative bearing a methoxy (-OCH₃) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position of the phenyl ring, with molecular formula C₉H₁₀F₃NO₂ and molecular weight 221.18 g/mol. The compound is classified as an aromatic fluorocarbon building block, typically supplied as a liquid at ≥95–98% purity.

Molecular Formula C9H10F3NO2
Molecular Weight 221.18 g/mol
CAS No. 1261865-55-7
Cat. No. B1401366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(trifluoromethoxy)benzylamine
CAS1261865-55-7
Molecular FormulaC9H10F3NO2
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN)OC(F)(F)F
InChIInChI=1S/C9H10F3NO2/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4H,5,13H2,1H3
InChIKeyBTJPFKPXDALAFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(trifluoromethoxy)benzylamine (CAS 1261865-55-7): Physicochemical Identity and Procurement Baseline


4-Methoxy-3-(trifluoromethoxy)benzylamine (CAS 1261865-55-7, MFCD18398479) is a disubstituted benzylamine derivative bearing a methoxy (-OCH₃) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position of the phenyl ring, with molecular formula C₉H₁₀F₃NO₂ and molecular weight 221.18 g/mol [1]. The compound is classified as an aromatic fluorocarbon building block, typically supplied as a liquid at ≥95–98% purity . Its computed physicochemical properties—LogP 2.05 (Chemscene) / XLogP3 1.6 (PubChem), TPSA 44.5 Ų, 6 H-bond acceptors, 1 H-bond donor, and 3 rotatable bonds—place it at a structurally differentiated intersection between mono-fluorinated benzylamine analogs and non-fluorinated methoxy-benzylamine congeners [1]. This dual-substitution pattern is of particular relevance in medicinal chemistry and synthetic organic chemistry, where the orthogonal electronic and steric contributions of -OCH₃ and -OCF₃ substituents are exploited to fine-tune target binding, metabolic stability, and physicochemical profiles [2].

Why 4-Methoxy-3-(trifluoromethoxy)benzylamine Cannot Be Replaced by Simpler Benzylamine Analogs in Structure-Sensitive Applications


Although benzylamine derivatives bearing a single trifluoromethoxy group (e.g., 4-(trifluoromethoxy)benzylamine, CAS 93919-56-3; 3-(trifluoromethoxy)benzylamine, CAS 93071-75-1) or a single methoxy group (e.g., 3-methoxybenzylamine, CAS 5071-96-5) share a common primary amine handle, they diverge significantly in computed physicochemical properties that govern membrane permeability, solubility, and target-engagement potential [1][2]. The target compound’s dual -OCH₃/-OCF₃ substitution pattern yields a TPSA of 44.5 Ų—approximately 9.2 Ų higher than that of 4-(trifluoromethoxy)benzylamine (35.3 Ų)—and adds one rotatable bond, altering conformational sampling and hydrogen-bonding capacity in ways that cannot be replicated by mono-substituted analogs [1][2]. Procurement scientists who substitute a structurally simpler in-class benzylamine risk introducing unanticipated shifts in logD, off-rate kinetics, or CYP metabolic profiles, undermining the reproducibility of structure–activity relationship (SAR) campaigns. The quantitative evidence below demonstrates that even geometrically similar analogs fail to recapitulate the multi-parameter property profile of the target compound.

4-Methoxy-3-(trifluoromethoxy)benzylamine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: Intermediate LogP Differentiates 4-Methoxy-3-(trifluoromethoxy)benzylamine from Mono-Fluorinated and Non-Fluorinated Benzylamine Analogs

The target compound exhibits a computed LogP (Chemscene) of 2.05, which occupies an intermediate position between the more lipophilic mono-trifluoromethoxy analog 4-(trifluoromethoxy)benzylamine (PubChem XLogP3: 2.0; BOC Sciences LogP: 2.74) and the markedly less lipophilic non-fluorinated analog 3-methoxybenzylamine (PubChem XLogP3: 0.9) [1][2]. This intermediate lipophilicity—approximately +1.15 log units over 3-methoxybenzylamine (XLogP3 basis) and -0.69 log units below 4-(trifluoromethoxy)benzylamine (BOC Sciences LogP basis)—suggests a balanced profile that may offer sufficient membrane permeability for intracellular target access without the excessive logP-driven promiscuity, phospholipidosis risk, or poor aqueous solubility often associated with highly lipophilic mono-OCF₃ benzylamines .

Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Elevation: 4-Methoxy-3-(trifluoromethoxy)benzylamine Offers Enhanced H-Bonding Capacity vs. 4-(Trifluoromethoxy)benzylamine

The computed TPSA of the target compound is 44.5 Ų (PubChem), which is 9.2 Ų (approximately 26%) higher than that of 4-(trifluoromethoxy)benzylamine (TPSA 35.3 Ų, PubChem) [1][2]. This increase arises from the additional methoxy oxygen at the 4-position, which contributes an extra hydrogen-bond acceptor site. The TPSA value of 44.5 Ų positions the target compound below the commonly cited 60 Ų threshold for favorable oral absorption, yet sufficiently elevated relative to the mono-OCF₃ analog to meaningfully enhance aqueous solubility and reduce passive blood–brain barrier penetration [3]. For peripheral-target drug discovery programs where CNS exclusion is desired, this TPSA differential provides a quantifiable selectivity advantage.

TPSA Solubility BBB Penetration Medicinal Chemistry

Rotatable Bond Count and Conformational Flexibility: 4-Methoxy-3-(trifluoromethoxy)benzylamine Provides Greater Degrees of Freedom Than 4-(Trifluoromethoxy)benzylamine

The target compound possesses 3 rotatable bonds (the benzylamine C–N bond, the 4-methoxy C–O bond, and the 3-trifluoromethoxy C–O bond), whereas 4-(trifluoromethoxy)benzylamine has only 2 rotatable bonds (lacking the methoxy C–O rotor) [1][2]. This additional degree of rotational freedom permits the 4-methoxy group to sample a broader conformational ensemble, which can be exploited in ligand–protein induced-fit binding events—particularly in hydrophobic pockets where methoxy orientation modulates van der Waals contacts [3]. The increased rotatable bond count does, however, carry an entropic penalty upon binding, a trade-off that must be evaluated in the context of the specific target pocket geometry.

Conformational Flexibility Rotatable Bonds Ligand Efficiency

Autotaxin Inhibitory Activity: 4-Methoxy-3-(trifluoromethoxy)phenyl Scaffold Demonstrates Sub-20 nM Potency in Human ATX Enzymatic Assays

A compound incorporating the 4-methoxy-3-(trifluoromethoxy)phenyl substructure—specifically N-hydroxy-2-(4-methoxy-3-(trifluoromethoxy)phenyl)-4,5-dihydrooxazole-4-carboxamide—exhibited an IC₅₀ of 17 nM against recombinant human autotaxin (ATX) using FS-3 as fluorogenic substrate, with a 45-minute pre-incubation period and fluorescence monitoring every 1 minute over 30 minutes [1]. This sub-20 nM potency places the scaffold among highly potent ATX inhibitor chemotypes. The observation that this scaffold is explicitly claimed in WO2015163435A1—a patent directed to 2-amino-pyridine and 2-amino-pyrimidine derivatives as autotaxin inhibitors for inflammatory and fibrotic diseases—further validates the pharmaceutical relevance of the 4-methoxy-3-(trifluoromethoxy)phenyl motif [2]. While direct head-to-head ATX inhibition data for the free benzylamine building block itself are not publicly available, the 17 nM potency of a closely related derivative demonstrates that the 4-methoxy-3-(trifluoromethoxy) substitution pattern can productively engage the ATX active site, providing a strong rationale for prioritizing this building block over regioisomeric or mono-substituted benzylamine analogs in ATX-targeted library synthesis.

Autotaxin Inhibition Enzymatic Assay Drug Discovery

Electronic Differentiation: -OCF₃ vs. -CF₃ Substitution at the 3-Position of 4-Methoxybenzylamine Confers Distinct Dipole and Metabolic Stability Profiles

The target compound incorporates a trifluoromethoxy (-OCF₃) group at the 3-position, which is isoelectronic with but electronically distinct from the trifluoromethyl (-CF₃) group found in the closest structural comparator, 4-methoxy-3-(trifluoromethyl)benzylamine (CAS 743408-04-0). The -OCF₃ group exerts a stronger electron-withdrawing inductive effect via the oxygen linker (Hammett σₚ ≈ 0.35–0.39 for OCF₃ vs. σₚ ≈ 0.54 for CF₃, but with opposing resonance contributions: +M for OCF₃ oxygen lone pair, -M absent for CF₃) [1]. This electronic divergence translates into differential oxidative metabolic stability: the OCF₃ group is generally more resistant to CYP450-mediated hydroxylation and O-dealkylation than the corresponding OCH₃ group, while the CF₃ analog is susceptible to different metabolic pathways (e.g., benzylic oxidation) [2]. For medicinal chemists optimizing lead series, the OCF₃ vs. CF₃ choice at the 3-position is not pharmacokinetically interchangeable, and the target compound provides a distinct electronic and metabolic profile that cannot be emulated by 4-methoxy-3-(trifluoromethyl)benzylamine.

OCF3 vs CF3 Metabolic Stability Electronic Effects

4-Methoxy-3-(trifluoromethoxy)benzylamine: High-Confidence Application Scenarios Based on Quantitative Evidence


Autotaxin (ATX/ENPP2) Inhibitor Lead Optimization: Building Block for Structure–Activity Relationship Expansion

Given the 17 nM IC₅₀ of a 4-methoxy-3-(trifluoromethoxy)phenyl-containing derivative against human ATX, this benzylamine building block is rationally deployable as an amine handle for amide coupling, reductive amination, or urea-forming reactions in ATX inhibitor libraries [1]. The patent precedent in WO2015163435A1 explicitly claims 2-amino-pyridine and 2-amino-pyrimidine derivatives incorporating trifluoromethoxy-benzylamino motifs for ATX-mediated disease indications, establishing freedom-to-operate relevance and medicinal chemistry validation [2]. The intermediate LogP (~2.05) and elevated TPSA (44.5 Ų) support oral bioavailability potential for derived ATX inhibitors, while the additional methoxy oxygen offers a synthetic handle for further derivatization or H-bond-mediated potency gains.

Peripheral-Selective CNS Drug Design: Exploiting Elevated TPSA for Blood–Brain Barrier Exclusion

The target compound's TPSA of 44.5 Ų—9.2 Ų above the 35.3 Ų of 4-(trifluoromethoxy)benzylamine—provides a quantifiable basis for designing peripherally restricted drug candidates where CNS penetration is undesirable (e.g., peripherally acting anti-inflammatory or metabolic disease targets) [1][2]. Medicinal chemists can couple this benzylamine to carboxylic acid or sulfonyl chloride partners and rationally anticipate reduced passive BBB permeability relative to analogs built from the lower-TPSA mono-OCF₃ benzylamine, while maintaining sufficient membrane permeability for oral absorption (TPSA well below the 60 Ų absorption ceiling).

Fluorinated Fragment Library Construction: Dual-Substituent Physicochemical Diversity Element

As a primary amine with a molecular weight of 221.18 g/mol and 3 rotatable bonds, the target compound satisfies fragment-based drug discovery (FBDD) criteria (MW < 300, clogP < 3, rotatable bonds ≤ 3) while offering a rare combination of -OCH₃ (H-bond acceptor, electron-donating) and -OCF₃ (lipophilic, metabolically stable, electron-withdrawing) substituents in a single fragment [1]. Inclusion of this fragment in screening libraries provides a physicochemical diversity element not captured by mono-substituted benzylamine fragments, enabling exploration of binding pockets that require simultaneous engagement of both a polar methoxy contact and a lipophilic trifluoromethoxy pocket [2].

Solid-Phase Peptide Mimetic Synthesis: Conformationally Flexible Amine Anchor with Fluorous Phase-Tag Potential

The three rotatable bonds of the target compound—one more than 4-(trifluoromethoxy)benzylamine—provide conformational flexibility that can be exploited in peptide mimetic scaffolds where the benzylamine serves as a phenylalanine or tyrosine surrogate [1]. The presence of the -OCF₃ group additionally introduces a fluorous tag element, potentially enabling fluorous solid-phase extraction (F-SPE) purification strategies or fluorous biphase catalysis in synthetic workflows, a capability absent in non-fluorinated or -CF₃-substituted benzylamine analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-(trifluoromethoxy)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.